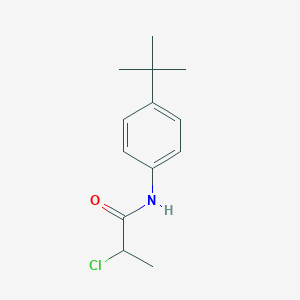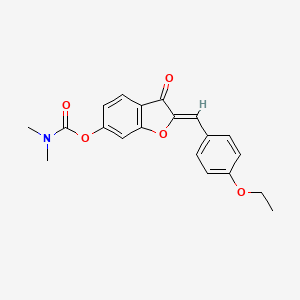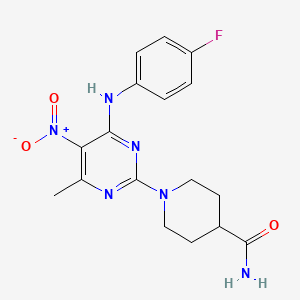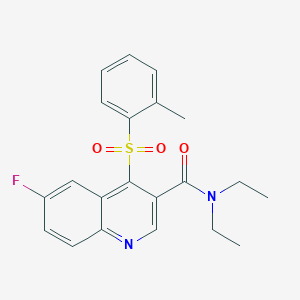
N-(4-tert-butylphenyl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor . It dissolves in basic water .
Synthesis Analysis
4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product . It can be produced by diverse transalkylation reactions .Molecular Structure Analysis
The molecular structure of 4-tert-Butylphenol was characterized as C10H14O .Chemical Reactions Analysis
4-tert-Butylphenol has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .Physical and Chemical Properties Analysis
4-tert-Butylphenol has a molar mass of 150.221 g·mol−1. It appears as a white solid and has a density of 0.908 g/cm3 at 20 °C. It has a melting point of 99.5 °C and a boiling point of 239.8 °C .Aplicaciones Científicas De Investigación
Anxiolytic Effects
- Research on compounds related to N-(4-tert-butylphenyl)-2-chloropropanamide has shown potential in exploring anxiolytic effects. For instance, a study on (S)-WAY 100135, a compound with a similar structure, demonstrated anxiolytic-like effects in mice, suggesting potential applications in the development of anxiety treatments (Rodgers & Cole, 1994).
Antimalarial Properties
- Another significant application is in the field of antimalarial drug development. N-tert-butyl isoquine, structurally related to this compound, was selected as a drug candidate for its effectiveness against Plasmodium falciparum, highlighting the potential of such compounds in treating malaria (O’Neill et al., 2009).
Environmental Impact Studies
- The compound's environmental impact has been studied, particularly its temporal concentration changes in freshwater streams. This research is crucial for understanding the ecological effects and regulatory implications of such chemicals (Quednow & Püttmann, 2009).
Cytotoxicity and Tyrosinase Inhibition
- Studies have also investigated the cytotoxicity and tyrosinase inhibition properties of related compounds, which are important for the development of treatments for conditions like melanoma (Raza et al., 2019).
Applications in Organic Chemistry
- In organic chemistry, compounds like this compound are used for various syntheses and transformations. For example, research into the synthesis of 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene illustrates the utility of such compounds in creating structurally complex and biologically significant molecules (Alonso et al., 2002).
Herbicidal Potential
- The herbicidal properties of compounds like 2,4-Di-tert-butylphenol, similar in structure, have been studied, indicating potential applications in agriculture and weed management (Chuah et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHRWYTDPAXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)


![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![3-[(2-cyclohex-1-en-1-ylethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2672072.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2672078.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672079.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)



